
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
描述
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinone ring, and a pyridinylmethyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate precursor, such as a γ-keto ester, under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the pyridinylmethyl urea moiety: This is usually accomplished through a condensation reaction between a pyridinylmethyl amine and an isocyanate derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
科学研究应用
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 333.425 g/mol
- IUPAC Name : 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
The structure features a pyrrolidine ring and a urea moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells, suggesting its utility in developing new anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent. This is particularly relevant given the rising concern over antibiotic resistance in pathogens .
Neurological Applications
There is emerging evidence that compounds with similar structures may have neuroprotective effects. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
Several research studies have focused on the applications of this compound:
作用机制
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share some structural similarities and are also studied for their biological activities.
Imidazo[1,5-a]pyridine derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.39 g/mol. The structure features a pyrrolidine ring substituted with a methoxyphenyl group and a pyridinylmethyl urea moiety, which are critical for its biological activity.
1. Antibacterial Activity
Research indicates that derivatives of similar compounds exhibit varying degrees of antibacterial activity. For instance, studies have shown that certain pyrrolidine derivatives demonstrate moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Moderate |
Compound B | Bacillus subtilis | Strong |
Compound C | E. coli | Weak |
2. Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to this compound has been documented in various studies. For example, some derivatives have shown significant inhibition of inflammatory responses in animal models, with percentages of inhibition ranging from 49.5% to 70.7% compared to standard drugs like ibuprofen .
Compound | Dose (mg/kg) | % Inhibition (Inflammation) |
---|---|---|
Compound D | 70 | 62.7 |
Compound E | 70 | 68.7 |
3. Enzyme Inhibition
Enzyme inhibition studies reveal that related compounds can act as potent inhibitors of acetylcholinesterase and urease enzymes, which are relevant in various therapeutic contexts including neurodegenerative diseases and urinary tract infections . For example, specific derivatives demonstrated IC50 values indicating strong inhibitory effects:
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
Compound F | Acetylcholinesterase | 0.63 |
Compound G | Urease | 2.14 |
Study on Antimicrobial Effects
A study focusing on the synthesis and biological evaluation of urea derivatives highlighted the efficacy of similar compounds against resistant strains of bacteria. The synthesized derivatives were subjected to antimicrobial screening, revealing their potential as effective agents against bacterial infections .
Evaluation of Anti-inflammatory Properties
In another investigation, the anti-inflammatory effects were assessed through various assays in animal models. The results indicated that compounds with the methoxyphenyl group exhibited enhanced anti-inflammatory activity compared to their counterparts lacking this substitution .
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, and how can reaction conditions be optimized for high yield and purity?
Answer: The compound can be synthesized via a multi-step route involving:
- Step 1: Preparation of the pyrrolidin-3-yl scaffold through cyclization reactions, as seen in structurally analogous compounds like N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] derivatives (e.g., ).
- Step 2: Urea linkage formation using carbodiimide-mediated coupling between the pyrrolidinone intermediate and pyridin-2-ylmethylamine. This method aligns with protocols for similar urea derivatives, where CDI (1,1'-carbonyldiimidazole) or DCC (dicyclohexylcarbodiimide) are employed .
- Optimization: Reaction temperature (0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric control of reagents (1:1.2 molar ratio of amine to carbonyl precursor) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMBC to confirm the urea linkage, pyridinylmethyl group, and methoxyphenyl substituents .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, SC-XRD analysis of related 4-methoxyphenyl-pyrrolidinone derivatives confirmed the lactam ring geometry and hydrogen-bonding patterns .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
Answer:
- Antiproliferative Activity : Use the MTT assay on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Compare IC₅₀ values against reference drugs like cisplatin .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence-based assays (e.g., ADP-Glo™) to identify potential targets .
- Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the compound’s antiproliferative activity across different cancer cell lines?
Answer:
- Mechanistic Profiling : Conduct RNA sequencing or proteomics to identify differential expression of targets (e.g., apoptosis regulators, cell-cycle proteins) in sensitive vs. resistant cell lines .
- Structural Modifications : Compare activity of analogs (e.g., ’s 5g with 3,4,5-trimethoxyphenoxy substituents) to determine substituent effects on potency. Pyridinylmethyl vs. pyridin-3-yl groups may alter membrane permeability or target binding .
- Pharmacokinetic Factors : Assess cellular uptake via LC-MS quantification of intracellular drug levels .
Q. What strategies can optimize the compound’s selectivity for specific biological targets while minimizing off-target effects?
Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups at para positions) and pyridinylmethyl moieties. demonstrates that methoxy groups enhance solubility but may reduce kinase affinity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrogen bonding with EGFR’s ATP-binding pocket). Validate predictions with mutagenesis studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability and reduce cytotoxicity in normal cells .
Q. How should researchers address challenges in crystallizing this compound for SC-XRD analysis?
Answer:
- Solvent Screening : Test polar solvents (e.g., DMSO, methanol) and slow evaporation at 4°C. For stubborn cases, use diffusion methods (e.g., layering hexane over a DCM solution) .
- Co-Crystallization : Add small molecules (e.g., crown ethers) to stabilize hydrogen bonds. achieved high-quality crystals of a 4-methoxyphenyl-pyrrolidinone analog using ethyl acetate/hexane .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refinement in SHELXL with twin correction may be needed for complex unit cells .
属性
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-16-7-5-15(6-8-16)22-12-14(10-17(22)23)21-18(24)20-11-13-4-2-3-9-19-13/h2-9,14H,10-12H2,1H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMCIGCKHXVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。